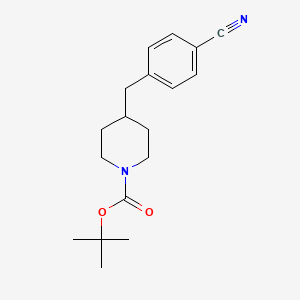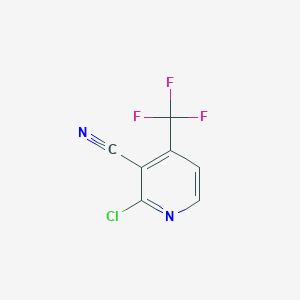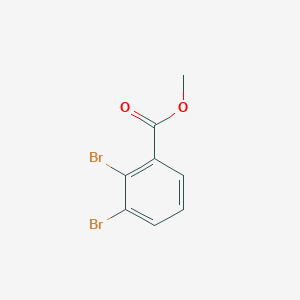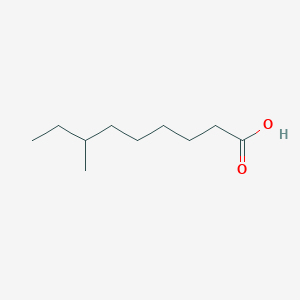
7-Methylnonanoic acid
Overview
Description
7-Methylnonanoic acid is a medium-chain fatty acid with the molecular formula C10H20O2. It is characterized by a methyl group attached to the seventh carbon of a nonanoic acid chain. This compound is known for its hydrophobic nature and is practically insoluble in water .
Mechanism of Action
Target of Action
7-Methylnonanoic acid, a medium-chain fatty acid , primarily targets the Ig gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin . These targets play crucial roles in the immune response and inflammation, respectively .
Mode of Action
As a fatty acid, it may interact with its targets through hydrophobic interactions . It’s also classified as a Bronsted acid , suggesting it can donate a proton to an acceptor .
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in lipid metabolism .
Pharmacokinetics
As a very hydrophobic molecule, it is practically insoluble in water, which may impact its bioavailability .
Result of Action
Given its targets, it may influence immune response and inflammation .
Action Environment
As a hydrophobic molecule, its solubility and therefore its bioavailability and efficacy could be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
As a medium-chain fatty acid, 7-Methylnonanoic acid plays a role in various biochemical reactions. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor
Cellular Effects
As a medium-chain fatty acid, it may have potential impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a Bronsted acid, it may participate in reactions as a proton donor
Metabolic Pathways
As a medium-chain fatty acid, it may be involved in fatty acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylnonanoic acid can be synthesized through various methods. One common synthetic route involves a multi-step reaction starting with furfural. The process includes:
- Heating with diethyl ether for 4 hours, yielding a 50 percent product.
- Further heating with hydrochloric acid for 2.5 hours, yielding a 53 percent product.
- Final steps involve treatment with hydrazine hydrate and sodium hydroxide, followed by refluxing with diethylene glycol .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of primary alcohols or aldehydes. Another method includes the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis of the resulting nitrile .
Chemical Reactions Analysis
Types of Reactions: 7-Methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids or esters.
Scientific Research Applications
7-Methylnonanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its role in metabolic pathways and as a biomarker for certain bacterial infections.
Comparison with Similar Compounds
Octanoic Acid: Another medium-chain fatty acid but without the methyl group at the seventh carbon.
Nonanoic Acid: Similar structure but lacks the methyl substitution.
Methyl Nonanoate: An ester form of nonanoic acid.
Uniqueness: 7-Methylnonanoic acid’s unique structure, with a methyl group at the seventh carbon, imparts distinct chemical properties and biological activities. This structural difference influences its hydrophobicity, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
7-methylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJQPRMECGEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415558 | |
| Record name | 7-methylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-89-8 | |
| Record name | 7-methylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


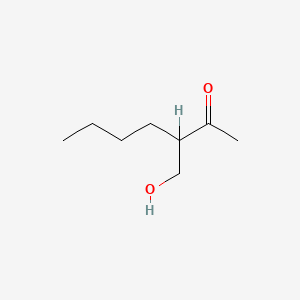
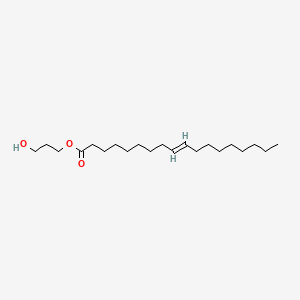
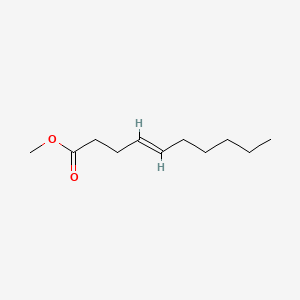
![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)


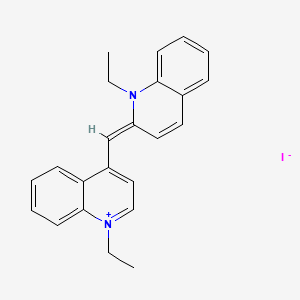
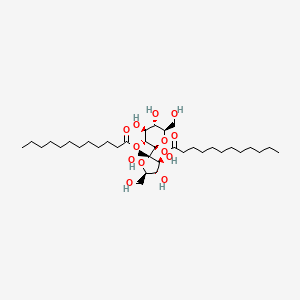
![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
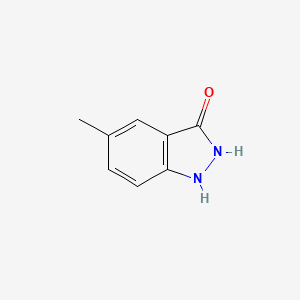
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)
